N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring:
- A 4-acetylphenyl group linked to the acetamide backbone.
- A 1H-imidazole ring substituted with a cyclopentylcarbamoyl methyl group at position 1 and a hydroxymethyl group at position 3.
- A sulfanyl bridge connecting the imidazole and acetamide moieties.
Properties
IUPAC Name |
2-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-14(27)15-6-8-17(9-7-15)24-20(29)13-30-21-22-10-18(12-26)25(21)11-19(28)23-16-4-2-3-5-16/h6-10,16,26H,2-5,11-13H2,1H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEZXCYTRFERKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the sulfanyl group: The imidazole derivative is then reacted with a thiol compound in the presence of a suitable catalyst to introduce the sulfanyl group.
Acetylation of the phenyl ring: The phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Coupling with cyclopentylcarbamoyl methyl group: The final step involves coupling the acetylated phenyl derivative with the cyclopentylcarbamoyl methyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related acetamides possess antibacterial and antifungal activities, suggesting that N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide may also demonstrate similar effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of compounds similar to this compound have been evaluated in vitro and in vivo. Studies have reported promising results against various cancer cell lines, indicating that these compounds can inhibit cell proliferation and induce apoptosis. For example, imidazole derivatives have shown efficacy against breast cancer cells by targeting specific signaling pathways involved in tumor growth .
Antiviral Applications
There is emerging evidence that certain imidazole-containing compounds can act as inhibitors of viral replication. Specifically, they may interfere with the replication mechanisms of viruses such as hepatitis C by inhibiting essential viral proteins. This potential application highlights the versatility of this compound in antiviral drug development .
Case Studies
Several studies have documented the biological activities of structurally related compounds:
-
Antimicrobial Evaluation :
- A study synthesized a series of 2-substituted acetamides and evaluated their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, supporting the hypothesis that this compound could also possess similar properties .
-
Anticancer Activity :
- In vitro tests conducted on imidazole derivatives demonstrated substantial cytotoxicity against human cancer cell lines, with some compounds achieving over 70% growth inhibition at certain concentrations. This suggests that this compound may warrant further investigation for its potential as an anticancer agent .
- Antiviral Research :
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and analogs from the evidence:
Key Observations:
Substituent-Driven Activity: Anticancer Activity: Compound 29 () replaces the hydroxymethyl and cyclopentylcarbamoyl groups with a methylsulfonyl and ethyl group on a benzoimidazole core, showing in vitro anticancer activity. This suggests that sulfonyl and lipophilic groups may enhance cytotoxicity . Antimicrobial Potential: The aminophenylsulfanyl and methoxyphenyl groups in ’s compound highlight the role of electron-donating substituents (e.g., methoxy) and hydrogen-bonding motifs (e.g., amino) in antimicrobial applications .
Stereochemical and Solubility Considerations: The methylsulfinyl group in ’s compound introduces chirality, which could influence receptor binding compared to the target compound’s achiral hydroxymethyl group . The hydroxymethyl group in the target compound may improve aqueous solubility relative to analogs with non-polar substituents (e.g., methylsulfonyl in Compound 29 or chlorophenyl in ) .
Structural Divergence: Sulfanyl vs. Imidazole vs. Benzoimidazole: Compound 29’s benzoimidazole core () provides extended aromaticity, possibly enhancing DNA intercalation in anticancer activity compared to the target compound’s simpler imidazole ring .
Research Implications
The target compound’s hybrid structure—combining polar (hydroxymethyl) and lipophilic (cyclopentylcarbamoyl) groups—suggests a balanced pharmacokinetic profile. Future studies should:
Biological Activity
N-(4-acetylphenyl)-2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 342.45 g/mol
- Functional Groups : Includes an acetyl group, imidazole ring, and a sulfanyl group which are critical for its biological activity.
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Properties : The compound has been studied for its ability to inhibit the replication of viruses, particularly Hepatitis C virus (HCV). It acts as a non-nucleoside inhibitor targeting the NS5A protein crucial for viral replication .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through apoptosis induction .
Case Studies
- Hepatitis C Virus Inhibition :
-
Cancer Cell Lines :
- In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induces cytotoxicity at micromolar concentrations. The apoptosis pathway was confirmed through caspase activation assays.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
